Flosequinan, chemically known as (+/-)-7-fluoro-1-methyl-3-methylsulfinyl-4-quinolone, is a quinolone-derived compound that has garnered significant attention in cardiovascular research. [] It exists as a racemic mixture of two enantiomers, R(+)-flosequinan (R-FSO) and S(-)-flosequinan (S-FSO), due to the presence of a chiral sulfur atom in its structure. [] This chirality plays a crucial role in its pharmacokinetic and pharmacodynamic properties. [] Flosequinan is primarily recognized for its vasodilatory effects on both arterial and venous vascular beds. [, ] While it has been explored for its potential therapeutic benefits in treating congestive heart failure and hypertension, this analysis will focus solely on its scientific research applications, excluding information related to drug use, dosage, and side effects.
Flosequinan belongs to the class of organic compounds known as hydroquinolones, which are characterized by a hydrogenated quinoline structure containing a ketone group. Its specific classification includes:
The synthesis of flosequinan can be achieved through a high-yield, four-step process starting from 4-fluoroanthranilic acid. The steps are as follows:
Flosequinan has the following molecular structure:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Density | 1.44 g/cm³ |
Boiling Point | 423.1 °C at 760 mmHg |
Melting Point | 226–228 °C |
Flash Point | 209.7 °C |
LogP | 2.28070 |
Polar Surface Area | 58.28 Ų |
The structural formula indicates that flosequinan contains a fluorine atom and a sulfinyl group, contributing to its pharmacological properties .
Flosequinan undergoes various metabolic transformations in biological systems, particularly involving oxidation and reduction reactions:
These metabolic pathways highlight the compound's complexity and its interactions within biological systems.
Flosequinan acts primarily as a balanced vasodilator, meaning it reduces systemic vascular resistance while also decreasing left ventricular afterload. This dual action helps improve cardiac output without significantly increasing heart rate. The mechanism involves:
Flosequinan exhibits several notable physical properties:
Chemically, it is stable under standard conditions but may undergo oxidation or reduction in biological systems, affecting its pharmacokinetics and pharmacodynamics .
Although flosequinan was withdrawn from the market due to safety concerns, it has been studied extensively for its potential applications in treating acute heart failure due to its vasodilatory effects. Research has focused on:
Further studies may explore its utility in combination therapies or alternative cardiovascular indications .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3